molecular formula C15H21N3O4 B12441810 Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1000370-77-3

Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B12441810
CAS No.: 1000370-77-3
M. Wt: 307.34 g/mol
InChI Key: OYKVDHNZFSJFAJ-NSHDSACASA-N
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Description

Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group and a nitrophenylamino substituent on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug discovery and development.
  • Evaluated for its pharmacological properties and potential therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pyrrolidine ring provides a rigid framework that can interact with biological targets, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Tert-butyl (3S)-3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Tert-butyl (3S)-3-[(2-methylphenyl)amino]pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness:

  • The presence of the nitrophenyl group in tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate imparts unique chemical reactivity and potential biological activity.
  • The combination of the tert-butyl ester and nitrophenylamino substituent provides a distinct chemical profile that can be leveraged in various applications.

Properties

CAS No.

1000370-77-3

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-nitroanilino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3/t11-/m0/s1

InChI Key

OYKVDHNZFSJFAJ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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